molecular formula C26H23NO4 B051568 Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid CAS No. 269078-69-5

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

Cat. No. B051568
M. Wt: 413.5 g/mol
InChI Key: JEEBFSSXASHKSF-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Fmoc-protected amino acids involves various strategies, including microwave irradiation and reductive amination processes. The methods aim to combine basic and aromatic features to enhance the peptide's functional properties (Severino et al., 2004). Additionally, a practical synthetic route for enantiopure Fmoc-protected morpholine-3-carboxylic acid indicates compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is significant for their function in peptide synthesis. Studies have highlighted the structural and supramolecular features important for recognizing properties essential in biomedical research and hydrogelator design (Bojarska et al., 2020).

Chemical Reactions and Properties

The Fmoc group's chemical stability and reactivity under specific conditions enable its wide use in SPPS. The protection and subsequent deprotection mechanisms are critical for peptide elongation and purity (Hsieh et al., 1998).

Scientific Research Applications

Pyrrolidine-Based Compounds in Drug Discovery

Pyrrolidine rings, including structures similar to Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid, are prevalent in medicinal chemistry due to their versatility and presence in biologically active compounds. These structures are explored for various pharmacological targets owing to their unique 3D shape, stereochemistry, and ability to engage in specific molecular interactions. For instance, pyrrolidine derivatives have been studied for their roles in enhancing central nervous system activity, among other therapeutic benefits (Li Petri et al., 2021).

Functionalization and Biological Activity

The functionalization of pyrrolidine rings, including fluorination or other modifications, is a strategy to modulate the biological activity of these compounds. Research into the fluorination of TiO2, for example, shows the potential for creating photocatalytic materials for environmental applications. Although not directly related, this highlights the broader context of how functional groups affect the properties and applications of a compound (Li et al., 2020).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(2R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBFSSXASHKSF-BJKOFHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589231
Record name (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

CAS RN

269078-69-5
Record name (5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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